Enhanced Hydrophilicity Compared to Non‑Sulfonated Benzenediazonium Salts
The presence of the sulfophenyl‑azo group in CAS 61290‑30‑0 introduces a strongly ionizable −SO₃H moiety that dramatically increases aqueous solubility relative to non‑sulfonated benzenediazonium salts [1]. Quantitative comparison of predicted logP values illustrates this difference: unsubstituted benzenediazonium (CAS 2684‑02‑8) has a predicted logP of +2.17 (ACD/Labs), indicating significant lipophilicity . Although experimental logP for CAS 61290‑30‑0 is not publicly available, its molecular formula (C₁₄H₁₃N₄O₄S) contains multiple hydrogen‑bond acceptors and a free sulfonic acid group, which according to chemical similarity principles is expected to reduce logP by approximately 1.5–2.5 log units compared to unsubstituted benzenediazonium, placing it near 0 or slightly negative (i.e., preferentially water‑soluble). This differential solubilization is critical for aqueous coupling reactions in textile dyeing, where precipitation of the diazo component leads to uneven dye uptake.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP estimated ≈ 0 to −0.5 (based on structure-activity relationship extrapolation from sulfonated aromatic diazonium salts); experimental value not available in open literature |
| Comparator Or Baseline | Unsubstituted benzenediazonium, predicted logP = +2.17 (ACD/Labs Percepta Platform, reported via Chemsrc) |
| Quantified Difference | ΔlogP ≈ −2.5 to −2.0 units (estimation), indicating >100‑fold greater hydrophilicity for CAS 61290‑30‑0 |
| Conditions | Predicted logP values generated using ACD/Labs Percepta PhysChem Module v14.00; experimental validation required |
Why This Matters
Higher water solubility avoids premature precipitation during coupling, enabling more uniform dye application and reducing fabric specking defects.
- [1] Zollinger, H. (2003). Color Chemistry. 3rd ed. Wiley-VCH. (Discussion of sulfonic acid groups in azo dyes enhancing water solubility). View Source
